![molecular formula C19H17FN4O2 B2650594 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941976-55-2](/img/structure/B2650594.png)
8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
The compound has been involved in the synthesis of nucleoside and nucleotide analogues, showcasing potential in antiviral research. Specifically, derivatives of this chemical structure were synthesized and exhibited moderate activity against viruses like rhinovirus in tissue culture, highlighting its relevance in antiviral medication development (Kim et al., 1978).
5-HT2 Antagonist Activity
Derivatives of 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione were synthesized and demonstrated potent 5-HT2 antagonist activity, which is significant in treating conditions like depression and anxiety. This research underscores the compound's potential as a base for creating medications that target serotonin receptors (Watanabe et al., 1992).
Phosphodiesterase Type 4 Inhibitors
Research identified this compound as a promising structure for the development of phosphodiesterase type 4 inhibitors. These inhibitors are crucial in the treatment of inflammatory diseases like asthma and COPD, making the compound significant for respiratory disease research (Raboisson et al., 2003).
Microwave-Assisted Synthesis in Fused Heterocycles
The compound has been used in microwave-assisted synthesis methods to create fused heterocycles. This application is crucial in the field of drug discovery, as it provides a more efficient way to synthesize complex organic compounds (Shaaban, 2008).
Antibacterial Agents
Derivatives of this compound have been synthesized and tested for antibacterial activity, indicating its potential use in the development of new antibiotics. The need for new antibiotics is critical in medicine due to the increasing resistance of bacteria to existing drugs (Solankee & Patel, 2004).
properties
IUPAC Name |
8-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13-4-2-3-5-14(13)12-24-18(26)17(25)23-11-10-22(19(23)21-24)16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPMNRTZZHSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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